

An In-Depth Spectroscopic Analysis of Benzoin Isopropyl Ether

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Compound of Interest

Compound Name: *Benzoin isopropyl ether*

Cat. No.: *B160496*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of **benzoin isopropyl ether**, a compound of interest in various chemical and pharmaceutical applications. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the expected chemical shifts for the proton (^1H) and carbon-13 (^{13}C) nuclei in **benzoin isopropyl ether**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **benzoin isopropyl ether** is characterized by signals corresponding to the aromatic protons of the two phenyl rings, the methine proton adjacent to the ether linkage, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons (C ₆ H ₅ -CO)	7.9 - 8.1	Multiplet	
Aromatic Protons (C ₆ H ₅ -CH)	7.2 - 7.5	Multiplet	
Methine Proton (-CH-O-)	~5.5	Singlet	
Isopropyl Methine (-CH(CH ₃) ₂)	3.6 - 3.8	Septet	~6.1
Isopropyl Methyls (-CH(CH ₃) ₂)	1.1 - 1.3	Doublet	~6.1

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for **benzoin isopropyl ether** are detailed below.

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl Carbon (C=O)	~195 - 200
Aromatic Carbons	~127 - 138
Methine Carbon (-CH-O-)	~85 - 90
Isopropyl Methine Carbon	~70 - 75
Isopropyl Methyl Carbons	~22 - 24

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for **benzoin isopropyl ether** are presented in the following table.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~1680 - 1700	Strong
C-O Stretch (Ether)	~1050 - 1150	Strong
C-H Stretch (Aromatic)	~3030 - 3080	Medium
C-H Stretch (Aliphatic)	~2850 - 3000	Medium
C=C Stretch (Aromatic)	~1450 - 1600	Medium-Weak

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **benzoin isopropyl ether**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **benzoin isopropyl ether**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

- Set the appropriate spectral width, number of scans, and relaxation delay to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

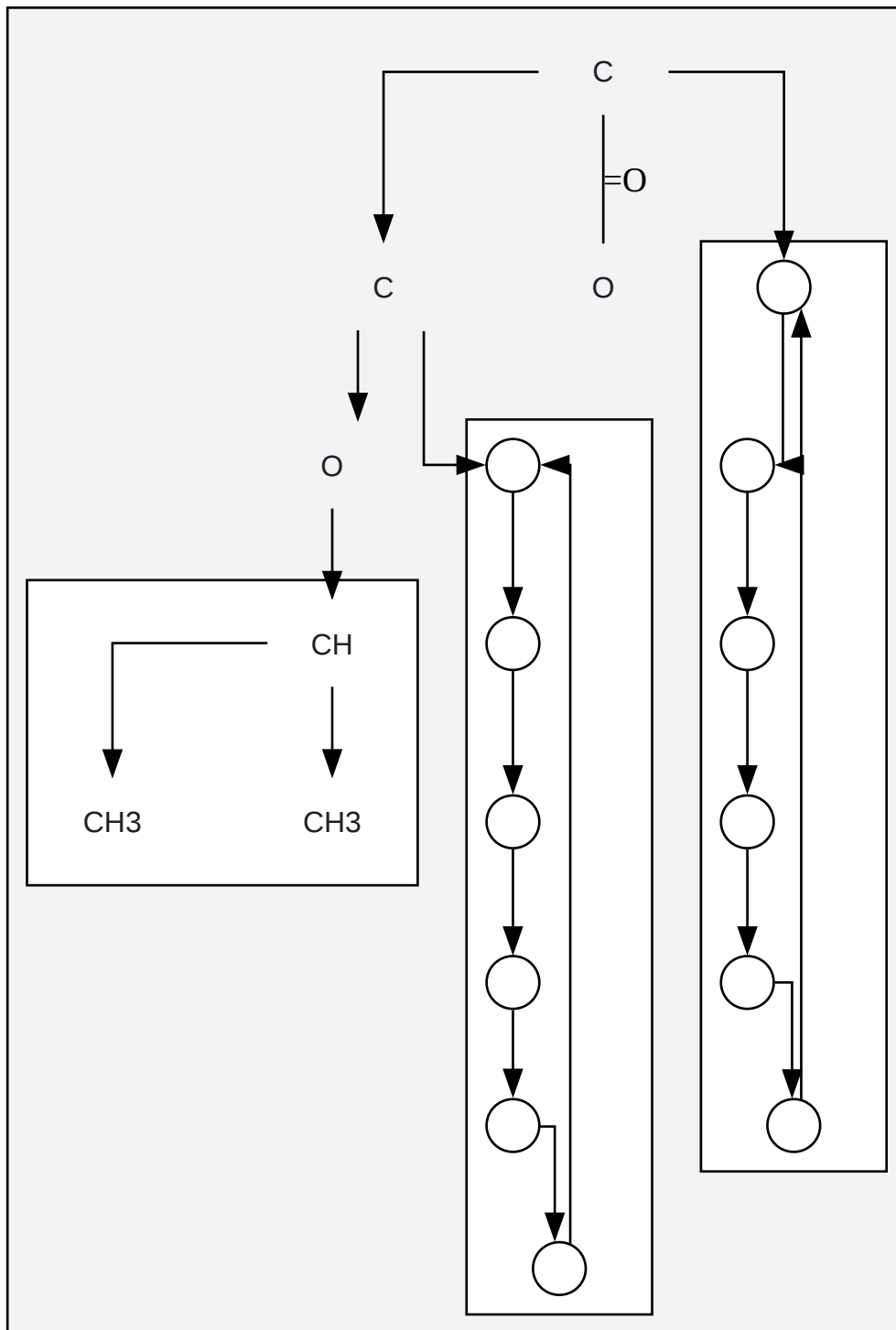
- Sample Preparation (ATR - Attenuated Total Reflectance):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **benzoïn isopropyl ether** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - Identify and label the major absorption peaks in the spectrum.

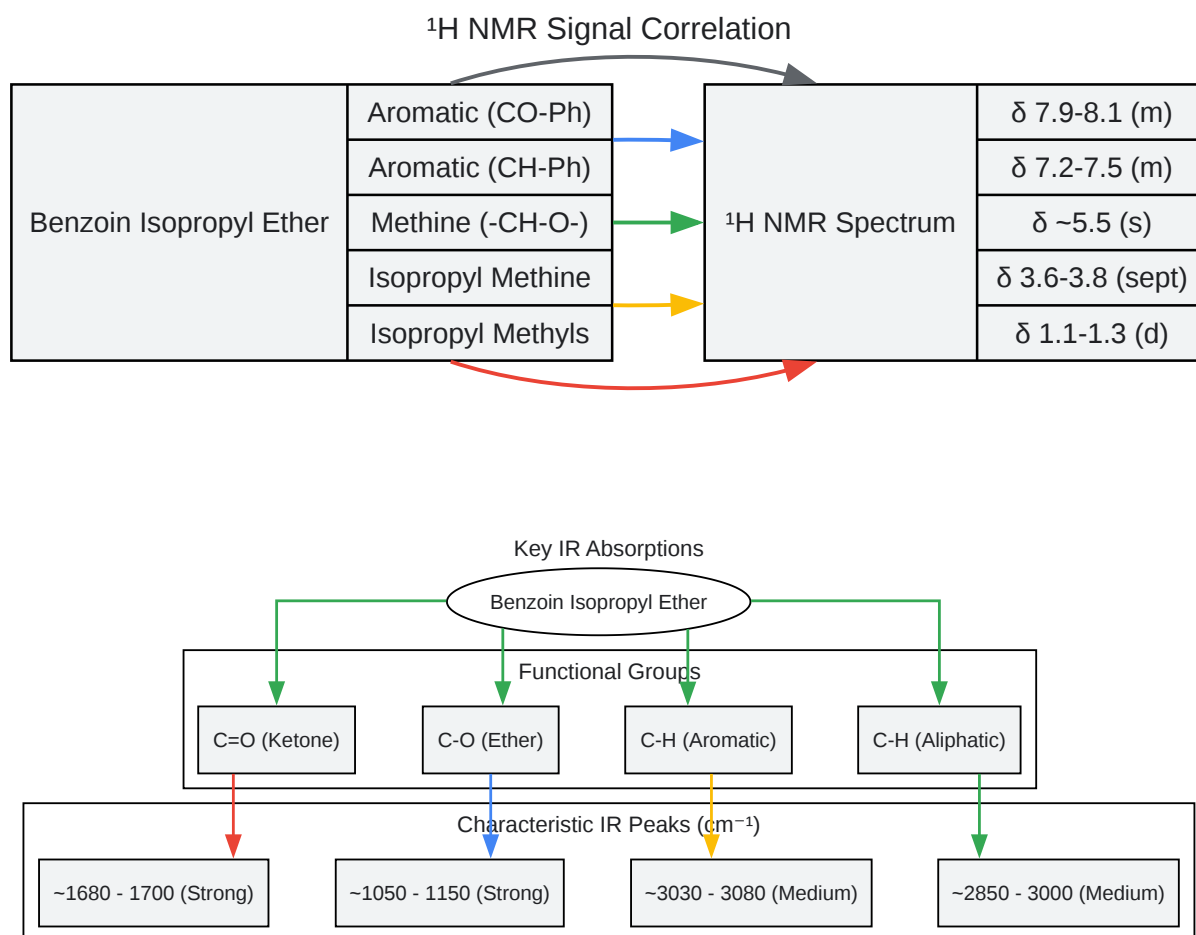
- Correlate the observed peak frequencies to known functional group vibrations.

Visualizations

The following diagrams illustrate the molecular structure and the logical relationships in the spectroscopic analysis of **benzoin isopropyl ether**.

Molecular Structure of Benzoin Isopropyl Ether

[Click to download full resolution via product page](#)Caption: Molecular structure of **benzoin isopropyl ether**.



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